2-Hydroxy-2-(6-quinolyl)acetic Acid
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Overview
Description
2-Hydroxy-2-(quinolin-6-yl)acetic acid is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(quinolin-6-yl)acetic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the condensation of quinoline-6-carboxaldehyde with glycine in the presence of a base, followed by oxidation to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sodium acetate.
Industrial Production Methods
Industrial production of 2-hydroxy-2-(quinolin-6-yl)acetic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(quinolin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolin-6-yl acetic acid.
Reduction: The compound can be reduced to form 2-hydroxy-2-(quinolin-6-yl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinolin-6-yl acetic acid.
Reduction: 2-Hydroxy-2-(quinolin-6-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-2-(quinolin-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and antimalarial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(quinolin-6-yl)acetic acid involves its interaction with various molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Known for its antibacterial and antifungal properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinolin-2-one: Studied for its anticancer and antiviral activities.
Uniqueness
2-Hydroxy-2-(quinolin-6-yl)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to be easily modified makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-hydroxy-2-quinolin-6-ylacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)8-3-4-9-7(6-8)2-1-5-12-9/h1-6,10,13H,(H,14,15) |
InChI Key |
NGBAFEWXBSRZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(C(=O)O)O)N=C1 |
Origin of Product |
United States |
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